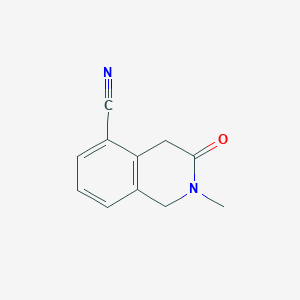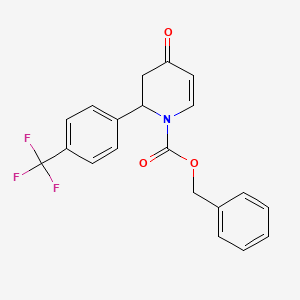
2-Methyl-3-oxo-1,4-dihydroisoquinoline-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-oxo-1,4-dihydroisoquinoline-5-carbonitrile is a heterocyclic compound that belongs to the isoquinoline family Isoquinolines are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-oxo-1,4-dihydroisoquinoline-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Bischler-Napieralski reaction, which involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-3-oxo-1,4-dihydroisoquinoline-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized isoquinolines .
Scientific Research Applications
2-Methyl-3-oxo-1,4-dihydroisoquinoline-5-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-3-oxo-1,4-dihydroisoquinoline-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological context and are subjects of ongoing research .
Comparison with Similar Compounds
- 2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carbonitrile
- 3-(2-Methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanoic acid
- 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
Comparison: Compared to similar compounds, 2-Methyl-3-oxo-1,4-dihydroisoquinoline-5-carbonitrile is unique due to its specific substitution pattern and the presence of a nitrile group. This structural uniqueness can influence its reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H10N2O |
|---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
2-methyl-3-oxo-1,4-dihydroisoquinoline-5-carbonitrile |
InChI |
InChI=1S/C11H10N2O/c1-13-7-9-4-2-3-8(6-12)10(9)5-11(13)14/h2-4H,5,7H2,1H3 |
InChI Key |
KAIAVOHLWPHOPB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2=C(CC1=O)C(=CC=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 6-(hydroxymethyl)-8-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12098205.png)
![D-Serine, 3-ethoxy-O-ethyl-N-[(9H-fluoren-9-ylMethoxy)carbonyl]-](/img/structure/B12098212.png)


![2-{[(2-Hydroxyethyl)amino]methyl}-4-methoxyphenol](/img/structure/B12098224.png)


![5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-6-phenylmethoxy-5-(phenylmethoxymethyl)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole](/img/structure/B12098244.png)

![N-[(2S)-4-[3-(2-aminocyclopropyl)phenoxy]-1-(benzylamino)-1-oxobutan-2-yl]benzamide;hydrochloride](/img/structure/B12098256.png)



![2-[(2-Amino-3-hydroxybutanoyl)amino]-4-methylsulfanylbutanoic acid](/img/structure/B12098289.png)
